3-methoxy-4,6-bis(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine
Overview
Description
“3-methoxy-4,6-bis(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine” is a chemical compound with the molecular formula C8H10N4O5S2 and a molecular weight of 306.32 . It’s a type of pyrimidine derivative .
Synthesis Analysis
While specific synthesis methods for “3-methoxy-4,6-bis(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine” are not available, general synthetic routes to access 2-amino-pyrido[3,4-d]pyrimidine derivatives have been reported . These involve the preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates and their efficient derivatisation .Chemical Reactions Analysis
The chemical reactivity of “3-methoxy-4,6-bis(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine” would depend on its molecular structure and the conditions under which it is used. Pyrimidine derivatives are known to participate in a variety of chemical reactions .Scientific Research Applications
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Synthesis of Pyrimidine Derivatives
- Field : Organic Chemistry
- Application Summary : Pyrimidine derivatives have been synthesized for use in various fields, particularly in medicine and pharmaceuticals . The synthesis methods, reactivities of the substituents linked to the ring carbon and nitrogen atoms, and biological applications have been studied .
- Methods : The formation of the bis-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-diones was illustrated in a reported mechanism by the nucleophilic addition of the copper complex formed with phenyl urea 2 to the bis-aldehydes (181) (in a molar ratio of 2: 1) and subsequent cyclocondensation of the formed intermediates, a H-shift and an oxidative .
- Results : This study discusses the synthetic significance of the titled compounds and establishes the biological characteristics of this class of compounds as studied to date .
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Anticancer Applications
- Field : Medicinal Chemistry
- Application Summary : Pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and tested in vitro against seven selected human cancer cell lines .
- Methods : The chemical structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .
- Results : Some compounds showed promising cytotoxic effects against certain cancer cell lines .
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Microwave Assisted Preparation
- Field : Organic Chemistry
- Application Summary : 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine may be used in the microwave assisted preparation of 4,6-dimethoxy-N-methylpyrimidin-2-amine by reacting with methylamine .
- Methods : The compound is reacted with methylamine under microwave conditions .
- Results : This method results in the formation of 4,6-dimethoxy-N-methylpyrimidin-2-amine .
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Herbicidal Activity
- Field : Agrochemistry
- Application Summary : 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine may also be used to prepare 2′-pyrimidinecarbonylsulfonanilide derivatives with potent herbicidal activity .
- Methods : The compound is used as a precursor in the synthesis of 2′-pyrimidinecarbonylsulfonanilide derivatives .
- Results : The resulting compounds have shown potent herbicidal activity .
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CDK2 Inhibitors
- Field : Medicinal Chemistry
- Application Summary : Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been synthesized as novel CDK2 inhibitors .
- Methods : A new set of small molecules featuring these scaffolds were designed and synthesized .
- Results : Some of these compounds showed significant inhibitory activity against CDK2, with IC50 values as low as 0.057 ± 0.003 μM .
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Anticancer Applications
- Field : Medicinal Chemistry
- Application Summary : Pyrrolo[2,3-d]pyrimidine derivatives containing chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2 have been synthesized for potential anticancer applications .
- Methods : These compounds were synthesized using a microwave technique .
- Results : The chemical structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was characterized .
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Bicyclic 6 + 6 Systems
- Field : Organic Chemistry
- Application Summary : The chemistry of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines, which are types of bicyclic [6 + 6] systems, has been studied . These compounds have been applied on a large scale in the medical and pharmaceutical fields .
- Methods : The formation of the bis-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-diones was illustrated in a reported mechanism by the nucleophilic addition of the copper complex formed with phenyl urea 2 to the bis-aldehydes (181) (in a molar ratio of 2: 1) and subsequent cyclocondensation of the formed intermediates, a H-shift and an oxidative .
- Results : This study discusses the synthetic significance of the titled compounds and establishes the biological characteristics of this class of compounds as studied to date .
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CDK2 Inhibition for Cancer Treatment
- Field : Medicinal Chemistry
- Application Summary : Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been synthesized as novel CDK2 inhibitors . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .
- Methods : A new set of small molecules featuring these scaffolds were designed and synthesized .
- Results : Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib .
Future Directions
The future directions for research on “3-methoxy-4,6-bis(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine” could include further exploration of its potential as a kinase inhibitor , as well as investigation of its physical and chemical properties and safety profile. Further studies could also explore its synthesis and reactivity in more detail.
properties
IUPAC Name |
3-methoxy-4,6-bis(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O5S2/c1-17-6-4-5(11-12-6)9-8(19(3,15)16)10-7(4)18(2,13)14/h1-3H3,(H,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLIBBJIJIZBZOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NNC2=C1C(=NC(=N2)S(=O)(=O)C)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-4,6-bis(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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